molecular formula C16H11Cl2FO2 B10861593 1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid

1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B10861593
M. Wt: 325.2 g/mol
InChI Key: DFJGLZRYGZSQOR-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for S07-1066 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as chlorinated compounds

Chemical Reactions Analysis

S07-1066 undergoes various chemical reactions, primarily focusing on its interaction with AKR1C3. The compound selectively inhibits the reduction of doxorubicin by AKR1C3, thereby enhancing the cytotoxicity of doxorubicin in cancer cells . Common reagents used in these reactions include doxorubicin and other chemotherapeutic agents. The major product formed from these reactions is the inhibited form of AKR1C3, which cannot reduce doxorubicin, leading to increased drug efficacy .

Properties

Molecular Formula

C16H11Cl2FO2

Molecular Weight

325.2 g/mol

IUPAC Name

1-[4-(3,5-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H11Cl2FO2/c17-11-5-9(6-12(18)8-11)13-2-1-10(7-14(13)19)16(3-4-16)15(20)21/h1-2,5-8H,3-4H2,(H,20,21)

InChI Key

DFJGLZRYGZSQOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)C3=CC(=CC(=C3)Cl)Cl)F)C(=O)O

Origin of Product

United States

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